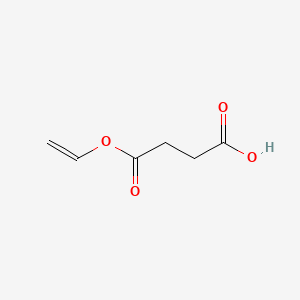

Vinyl hydrogen succinate

Description

Structure

3D Structure

Propriétés

Numéro CAS |

44912-22-3 |

|---|---|

Formule moléculaire |

C6H8O4 |

Poids moléculaire |

144.12 g/mol |

Nom IUPAC |

4-ethenoxy-4-oxobutanoic acid |

InChI |

InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h2H,1,3-4H2,(H,7,8) |

Clé InChI |

LYHBGVUSOICOJU-UHFFFAOYSA-N |

SMILES canonique |

C=COC(=O)CCC(=O)O |

Origine du produit |

United States |

Methodological Approaches to the Synthesis of Vinyl Hydrogen Succinate

Esterification Strategies for Vinyl Succinate (B1194679) Synthesis

Esterification strategies for producing vinyl succinates primarily involve the reaction of succinic acid or its derivatives with a vinyl source. The choice of strategy often depends on factors such as desired selectivity for the mono-ester, reaction conditions, and catalyst toxicity.

Direct Esterification Routes and Reaction Optimization

Direct esterification is a fundamental approach for synthesizing vinyl esters. Historically, this involved the direct addition of carboxylic acids to acetylene (B1199291), often catalyzed by mercury salts. However, due to the high toxicity of mercury and the complexities of handling acetylene gas, alternative methods have become more prevalent.

Modern direct vinylation methods often utilize transition metal catalysts that are less toxic than mercury compounds. Catalysts based on zinc, ruthenium, palladium, gold, and others can facilitate the direct coupling of carboxylic acids with alkynes under milder conditions, representing a more effective route for vinyl ester synthesis. Optimization of these routes focuses on catalyst selection, temperature, and pressure to maximize the yield and selectivity of the desired vinyl ester, such as vinyl hydrogen succinate.

Transvinylation Reactions: Exploration of Catalytic and Non-Catalytic Systems

Transvinylation is a widely employed equilibrium reaction that involves the transfer of a vinyl group from a vinyl ester, most commonly vinyl acetate (B1210297), to a carboxylic acid. This method is advantageous as it avoids the direct use of acetylene. The reaction can be driven to completion by using an excess of vinyl acetate or by removing the acetic acid byproduct. For dicarboxylic acids like succinic acid, the reaction can yield both mono- and divinyl esters.

Metal-Catalyzed Transvinylation Processes

Transition metal catalysts are frequently used to facilitate transvinylation due to their efficiency. Historically, mercury(II) salts were used, but have been largely replaced by less toxic and often more effective palladium and ruthenium catalysts.

Palladium(II) acetate, Pd(OAc)₂, is a common catalyst for this transformation. However, a known issue with palladium catalysts is their tendency to be reduced to metallic palladium, which leads to rapid deactivation and requires larger, costly amounts of the catalyst. To enhance catalytic activity and stability, palladium acetate is often used with co-catalysts or ligands, such as pyridine (B92270) or 1,10-phenanthroline, and may require the addition of a strong acid promoter like p-toluenesulfonic acid.

Advanced Catalytic Systems in this compound Synthesis

Design and Application of Homogeneous Catalysts

Homogeneous catalysis for the synthesis of vinyl esters often involves transition metal complexes that are soluble in the reaction medium. While specific research on this compound is limited, the principles can be extrapolated from the well-documented synthesis of vinyl acetate. The oxidative acetoxylation of ethylene (B1197577), catalyzed by palladium(II) complexes in acetic acid, is a cornerstone of industrial vinyl acetate production. rsc.org This process suggests that a similar reaction pathway could be envisioned for succinic acid.

Recent studies have revealed that the industrial synthesis of vinyl acetate on palladium-based catalysts proceeds through a dynamic interplay between heterogeneous and homogeneous species. nih.govchemrxiv.org A proposed mechanism involves the corrosion of heterogeneous Pd(0) to form a soluble Pd(II) species, which then catalyzes the acetoxylation of ethylene in the liquid phase. nih.govchemrxiv.org This homogeneous Pd(II) complex is believed to be the active species in the C-O bond formation. rsc.org Such a mechanism, involving on-cycle phase interconversion, highlights the nuanced role of what might traditionally be considered a heterogeneous process. nih.govchemrxiv.org

For the synthesis of vinyl esters from carboxylic acids, various transition metal catalysts have been explored. The coupling of carboxylic acids with alkynes, facilitated by metals such as palladium, ruthenium, and rhodium, is considered an effective method. nuu.uz These reactions can proceed under mild conditions and demonstrate the utility of homogeneous catalysts in activating carboxylic acids for vinylation. nuu.uz

| Catalyst System | Reactants | Key Findings |

| Palladium(II) complexes | Ethylene, Acetic Acid | Catalyzes oxidative acetoxylation; mechanism involves soluble Pd(II) species. rsc.org |

| Pd/Cu chloride | Ethylene, Acetic Acid | Used in liquid-phase synthesis of vinyl acetate, related to the Wacker process. rsc.org |

| Transition Metals (Pd, Ru, Rh) | Carboxylic Acids, Alkynes | Effective for direct vinyl ester synthesis under mild conditions. nuu.uz |

Development of Heterogeneous Catalysts

Heterogeneous catalysts offer significant advantages in terms of separation, reusability, and process simplification. For the synthesis of vinyl esters, several classes of solid catalysts have been investigated. One prominent route is the reaction of a carboxylic acid with acetylene. Supported metal catalysts, particularly platinum on a solid support, have shown high efficacy in the selective production of vinyl esters like vinyl benzoate (B1203000) from benzoic acid and acetylene. google.comgoogle.com

Another approach is transvinylation, where vinyl acetate serves as the vinyl donor to a dicarboxylic acid. To facilitate this reaction, the carboxylic acid can be activated using reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine. nuu.uz This method allows for the synthesis of divinyl esters of dicarboxylic acids such as succinic acid under milder conditions than direct vinylation with acetylene. nuu.uz

Solid acid catalysts are also effective for esterification reactions. Sulfonated carbon-based catalysts, derived from biomass, have demonstrated high activity in the esterification of fatty acids. rsc.orgbohrium.comresearchgate.netresearchgate.net These materials possess a high density of sulfonic acid groups, which are the active sites for the reaction. researchgate.net Their application in the synthesis of this compound would be a logical extension, providing a sustainable and robust catalytic system.

| Catalyst Type | Synthetic Route | Reactants | Efficacy/Key Findings |

| Supported Platinum | Direct Vinylation | Benzoic Acid, Acetylene | Quantitative yields of vinyl benzoate at 100-180°C. google.comgoogle.com |

| 2-chloro-4,6-dimethoxy-1,3,5-triazine | Transvinylation | Dicarboxylic Acids, Vinyl Acetate | Activates the carboxylic acid for efficient vinyl exchange. nuu.uz |

| Sulfonated Carbon | Esterification | Fatty Acids, Alcohols | High conversion rates (e.g., 97.2% for oleic acid with methanol). rsc.org |

Enzymatic Catalysis in Succinate Ester Synthesis

Enzymatic catalysis, particularly utilizing lipases, has emerged as a powerful tool for the synthesis of esters under mild and selective conditions, aligning with the principles of green chemistry. nih.gov Candida antarctica lipase (B570770) B (CALB) is one of the most extensively studied and applied enzymes for ester synthesis due to its broad substrate specificity and high stability in organic media. rsc.orgnih.govpsecommunity.org

The synthesis of vinyl esters using enzymatic catalysis can be achieved through the reaction of a carboxylic acid with a vinyl ether or through transesterification with a vinyl ester like vinyl acetate. A sustainable method for synthesizing bifunctional vinyl ether esters involves the reaction of vinyl ether alcohols with carboxylic acids, catalyzed by immobilized CALB. rsc.org This one-pot synthesis is efficient across a wide temperature range and in various solvents, achieving high conversions (over 90%) in under an hour. rsc.org

Specifically for succinates, CALB has been successfully employed to synthesize poly(butylene succinate) through the copolymerization of diethyl succinate and 1,4-butanediol. nih.govsemanticscholar.org While direct polymerization of succinic acid was challenging due to phase separation, the use of a succinate diester overcame this issue. nih.govsemanticscholar.org This demonstrates the enzyme's capability to act on succinate moieties. Furthermore, lipases have been shown to catalyze the Markovnikov addition of nucleophiles to vinyl esters, indicating their promiscuous activity towards this class of compounds. nih.gov The application of CALB for the direct synthesis of this compound from succinic acid and a vinyl donor is a highly promising route, offering high selectivity and environmental benefits. google.com

| Enzyme | Reaction Type | Substrates | Key Research Findings |

| Candida antarctica Lipase B (CALB) | Transesterification | Diethyl succinate, 1,4-butanediol | Successfully synthesized high molecular weight poly(butylene succinate). nih.govsemanticscholar.org |

| Candida antarctica Lipase B (CALB) | Esterification | Vinyl ether alcohols, Carboxylic acids | High conversions (>90%) to vinyl ether esters in less than 1 hour. rsc.org |

| Lipase from Candida cylindracea | Markovnikov Addition | H-Phosphites, Vinyl Esters | Catalyzed the addition reaction in non-protic solvents like n-hexane. nih.gov |

Process Intensification and Green Chemistry in this compound Production

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for straightforward scalability. researchgate.net For polymerization reactions, such as those involving vinyl esters, continuous reactors like continuous stirred tank reactors (CSTRs) and continuous loop reactors (CLRs) are employed to achieve consistent product quality and high production rates. researchgate.net The high surface-area-to-volume ratio of CLRs, in particular, allows for efficient heat removal, enabling high conversions in short residence times. researchgate.net

The application of continuous flow technology has been demonstrated in the production of wax esters through a combination of whole-cell and in vitro biocatalysis. acs.org In this integrated system, a packed bed reactor with immobilized cells produces fatty alcohols, which are then fed into an enzymatic reactor containing Novozyme 435 (immobilized CALB) to produce wax esters. acs.org A similar setup could be envisioned for the continuous production of this compound, where one reactor facilitates the synthesis of a precursor, followed by an enzymatic esterification step in a subsequent flow reactor.

Solvent Minimization and Alternative Media for Synthesis

Minimizing or eliminating the use of conventional organic solvents is a key aspect of green chemistry. The reaction of carboxylic acids with vinyl ethers has been successfully carried out under solvent-free conditions using molecular iodine as a catalyst. nih.gov This approach simplifies the work-up procedure and reduces the environmental impact associated with solvent use.

For enzymatic reactions, the choice of solvent is critical. While some reactions can be performed in bulk (solvent-free), others may require a solvent to solubilize the reactants. rsc.org In such cases, greener solvents are preferred. Bio-based solvents like ethanol (B145695), 2-propanol, and ethyl lactate (B86563) are increasingly being used as sustainable alternatives to petroleum-derived solvents. sigmaaldrich.comwikipedia.org Dibasic esters, which are mixtures of dimethyl adipate, dimethyl glutarate, and dimethyl succinate, are also considered greener alternatives to many toxic aromatic and halogenated solvents. merckmillipore.com The use of such solvents in the synthesis of this compound would contribute to a more environmentally friendly process.

Separation and Purification Methodologies for this compound

The separation and purification of the final product are critical steps in any chemical synthesis. For vinyl esters, several techniques can be employed, depending on the properties of the target molecule and the impurities present in the reaction mixture.

Distillation is a common method for separating liquids with different boiling points. ck12.orgbccampus.ca For mixtures of vinyl esters and unreacted fatty acids, molecular distillation can be used to recover the vinyl ester. google.com Fractional distillation is particularly effective for separating mixtures of liquids with close boiling points. ck12.org

Crystallization is another powerful purification technique. By cooling a mixture of a vinyl ester and the corresponding unreacted carboxylic acid, the acid can be precipitated and removed by filtration. google.com This method is particularly useful when the amount of unreacted acid is relatively low.

For analytical and preparative-scale separations, High-Performance Liquid Chromatography (HPLC) is a valuable tool. A reverse-phase HPLC method has been described for the analysis of this compound using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This method is scalable and can be adapted for the isolation of impurities in preparative separation. sielc.com Additionally, adsorption techniques using materials like alumina, silica (B1680970) gel, or activated carbon can be used to remove polymerization inhibitors from vinyl monomers. google.com

Mechanistic Investigations of Chemical Transformations Involving Vinyl Hydrogen Succinate

Reactivity Profiling of the Vinyl Moiety in Vinyl Hydrogen Succinate (B1194679)

The vinyl group (ethenyl group) of vinyl hydrogen succinate is an electron-rich π-system, making it susceptible to a variety of addition reactions. Its reactivity is influenced by the adjacent ester oxygen, which can donate electron density through resonance, thereby activating the double bond towards electrophilic attack and influencing its behavior in radical processes.

Elucidation of Electrophilic Addition Mechanisms

Electrophilic addition reactions to the vinyl moiety of this compound proceed via a mechanism typical for electron-rich alkenes. wikipedia.org The driving force is the interaction of an electrophile (E+) with the π-electrons of the C=C double bond. wikipedia.org This initial attack is regioselective, governed by the stability of the resulting carbocation intermediate.

The mechanism involves two principal steps:

Formation of a Carbocation Intermediate : The electrophile adds to the terminal carbon of the vinyl group (the CH2 carbon). This is the more favorable pathway as it leads to the formation of a secondary carbocation on the carbon adjacent to the ester oxygen. This carbocation is stabilized by resonance, with the non-bonding electrons of the oxygen atom participating in delocalizing the positive charge. This resonance stabilization makes the carbocation significantly more stable than the alternative primary carbocation that would form if the electrophile added to the internal carbon. youtube.com

Nucleophilic Attack : A nucleophile (Nu-) present in the reaction medium then rapidly attacks the carbocation, leading to the formation of the final addition product. wikipedia.org

This mechanism is common for various electrophilic additions, including hydrohalogenation (addition of HX) and hydration (addition of H2O in the presence of an acid catalyst). wikipedia.org For instance, in the presence of a Lewis acid, adducts of vinyl ethers can react with various nucleophiles like silyl (B83357) enol ethers or allyltrimethylsilane. researchgate.net The stability of the oxocarbenium ion intermediate is a key factor in the reactivity of vinyl ethers and esters in these transformations. researchgate.net

Radical Pathways and Polymerization Initiation

Vinyl esters, including this compound, readily undergo free-radical polymerization. The process is initiated by the decomposition of a radical initiator (e.g., AIBN or potassium persulfate) to generate free radicals. mdpi.comnih.gov The subsequent steps are propagation and termination.

Initiation : A free radical (R•) adds to the vinyl double bond. Similar to electrophilic addition, the addition occurs preferentially at the terminal CH2 carbon to form a more stable secondary radical, which is again stabilized by the adjacent ester oxygen.

Propagation : The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats, leading to the formation of a long polymer chain. nih.gov

However, the high reactivity of the propagating poly(vinyl ester) radical can lead to a high incidence of side reactions that affect the final polymer structure. mdpi.comresearchgate.net These include:

Chain transfer reactions : Transfer of a hydrogen atom to the radical from a monomer, solvent, or another polymer chain can terminate one chain while initiating another. This often results in branching. mdpi.com

Head-to-head addition : While head-to-tail addition is predominant, occasional head-to-head addition can occur, leading to structural irregularities in the polymer chain. mdpi.comresearchgate.net

Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been employed to gain better control over the polymerization of vinyl esters, allowing for the synthesis of polymers with controlled molecular weights and narrower polydispersity. rsc.org

Table 1: Comparison of Free Radical vs. RAFT Polymerization of Vinyl Esters in Nanochannels Data derived from studies on various vinyl esters, illustrating general trends applicable to this compound.

| Polymerization Method | Monomer Example | Molecular Weight ( g/mol ) | Polydispersity (Đ) | Tacticity (Isotactic, %) |

| Free Radical (in MOF) | Vinyl Acetate (B1210297) | High, less controlled | 2.17 | ~58% |

| Free Radical (in MOF) | Vinyl Propionate | High, less controlled | 1.71 | ~61% |

| RAFT (in MOF) | Vinyl Acetate | Controlled (e.g., ~15,000) | 1.25 | ~75% |

| RAFT (in MOF) | Vinyl Propionate | Controlled (e.g., ~18,000) | 1.20 | ~78% |

Source: Adapted from research on vinyl ester polymerization in metal-organic frameworks (MOFs). rsc.org

Catalytic Hydrogenation Mechanisms of Vinyl Esters

Catalytic hydrogenation is an addition reaction where molecular hydrogen (H2) is added across the double bond of the vinyl group, resulting in the corresponding ethyl ester. This reaction is typically carried out using a heterogeneous catalyst, most commonly a noble metal like palladium (Pd), platinum (Pt), or nickel (Ni) supported on a high-surface-area material such as activated carbon (C). mdpi.comlibretexts.org

The generally accepted mechanism for heterogeneous catalytic hydrogenation involves the following steps: libretexts.org

Adsorption : Both the vinyl ester and molecular hydrogen are adsorbed onto the surface of the metal catalyst. The H-H bond of the hydrogen molecule is weakened and breaks, forming metal-hydride bonds.

Hydrogen Transfer : The adsorbed hydrogen atoms are transferred sequentially to the carbons of the adsorbed double bond. The first hydrogen adds to one carbon, forming a half-hydrogenated intermediate which remains bonded to the catalyst surface.

Second Hydrogen Transfer and Desorption : A second hydrogen atom adds to the other carbon, forming the saturated product. The resulting ethyl hydrogen succinate, being more weakly adsorbed, then desorbs from the catalyst surface, freeing the active site for another cycle. libretexts.org

This mechanism results in the syn-addition of the two hydrogen atoms, meaning they add to the same face of the double bond. libretexts.org For vinyl esters, the primary product of hydrogenation is the corresponding ethyl ester. However, side reactions can occur depending on the catalyst and reaction conditions. For example, using palladium on carbon (Pd/C) catalysts, hydrogenolysis of the C-O ester bond is a potential side reaction, though it is generally less prevalent than with platinum catalysts under mild conditions. mdpi.com Studies on various vinyl derivatives have shown that high selectivity for C=C bond hydrogenation (>99%) can be achieved by carefully selecting the type of Pd/C catalyst. mdpi.com

Carboxylic Acid Group Reactivity in this compound Derivatives

The carboxylic acid group in this compound is a versatile functional group that can undergo a range of reactions, including esterification, amidation, and subsequent intramolecular cyclization to form heterocyclic structures.

Esterification and Transesterification Kinetics and Mechanisms

Esterification : The carboxylic acid moiety can be esterified by reacting with an alcohol in the presence of an acid catalyst. The reaction is a reversible nucleophilic acyl substitution. The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the diester product and regenerate the acid catalyst. acs.org The kinetics of the esterification of succinic acid with ethanol (B145695) have been studied using heterogeneous catalysts like Amberlyst-15, showing the reaction to be reversible and influenced by temperature and reactant molar ratios. acs.orgresearchgate.net

Transesterification : The vinyl ester group itself can undergo transesterification, where the vinyl group is exchanged for another organic group from an alcohol (R'-OH). wikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Mechanism : The carbonyl oxygen is protonated, activating the ester towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, and after proton transfers, vinyl alcohol is eliminated. Vinyl alcohol is unstable and tautomerizes to acetaldehyde. byjus.com

Base-Catalyzed Mechanism : A base deprotonates the alcohol to form a more potent nucleophile, the alkoxide ion. The alkoxide attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The departure of the vinyl alkoxide leaving group, which subsequently protonates, yields the new ester. wikipedia.orgmasterorganicchemistry.com

Enzymatic transesterification, using lipases, provides a green chemistry route for these transformations under mild conditions. mdpi.com

Table 2: Kinetic Parameters for the Esterification of Succinic Acid with Ethanol Data from heterogeneously catalyzed reactions, providing insight into the reactivity of the succinic acid moiety.

| Catalyst | Temperature (°C) | Ethanol:Succinic Acid Molar Ratio | Apparent Activation Energy (kJ/mol) | Reference |

| Amberlyst-15 | 78 - 120 | 5:1 to 27:1 | 55.4 (forward, 1st esterification) | acs.orgresearchgate.net |

| Amberlyst 70 | 70 - 120 | 1:1 to 27:1 | 63.8 (forward, 1st esterification) | researchgate.net |

| Al³⁺-Montmorillonite | 110 | 3:1 (p-cresol:succinic anhydride) | Not reported | core.ac.uk |

Source: Adapted from kinetic studies on succinic acid and succinic anhydride (B1165640) esterification. acs.orgresearchgate.netresearchgate.netcore.ac.uk

Amidation Reactions and Heterocycle Formation

The carboxylic acid group of this compound can react with primary or secondary amines to form amides. This reaction typically requires activation of the carboxylic acid (e.g., conversion to an acid chloride) or the use of coupling agents. A more direct route involves the reaction of a derivative, succinic anhydride, with an amine. researchgate.net

The reaction of succinic anhydride with a primary amine provides a clear model for the reactivity of the succinate system. stackexchange.com

Amide Formation : The amine acts as a nucleophile and attacks one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring and the formation of a succinamic acid, which is a compound containing both an amide and a carboxylic acid functional group. stackexchange.comnih.gov This reaction is often rapid and can be performed at room temperature. researchgate.net

Heterocycle (Succinimide) Formation : If the resulting succinamic acid is heated, an intramolecular cyclization can occur. stackexchange.com The remaining carboxylic acid group reacts with the amide nitrogen in a dehydration reaction. This nucleophilic acyl substitution reaction eliminates a molecule of water and forms a five-membered heterocyclic ring, a succinimide (B58015) derivative. stackexchange.com This second step typically requires harsher conditions (e.g., heating) to overcome the lower reactivity of the carboxylic acid compared to the initial anhydride. stackexchange.com

These reactions are fundamental in synthesizing various functional materials and biologically active molecules where a succinate linker is used to connect different molecular fragments. nih.govnih.gov

Ionic Interactions and Complexation Studies

The structure of this compound, featuring both a carboxylic acid group and a vinyl ester, allows for a variety of ionic interactions and complexation behaviors. The carboxylic acid moiety can engage in hydrogen bonding, acting as both a hydrogen bond donor and acceptor. These interactions are crucial in understanding the compound's behavior in different solvent systems and its potential to form complexes with other molecules.

Studies on analogous dicarboxylic acid monoesters suggest that this compound can form complexes with various ions and molecules. For instance, dicarboxylate ions have been shown to incorporate into the interlayer spaces of layered structures like octacalcium phosphate. mdpi.com The nature of the incorporated succinate ions in such structures is typically linear. mdpi.com Furthermore, in the presence of ionic liquids, dicarboxylic acids can participate in complex formation where the acid molecules compete with water for hydrogen-bond sites on the ionic liquid's anion. frontiersin.orgnih.gov This suggests that this compound could form similar complexes, with the equilibrium and stability of these complexes being dependent on the concentration of the acid and the nature of the ionic liquid. frontiersin.org

The formation of ionic interactions and complexes can significantly influence the reactivity of this compound. For example, the formation of hydrogen bonds can affect the acidity of the carboxylic acid proton and the electron density around the vinyl ester group, thereby influencing its susceptibility to nucleophilic attack or electrophilic addition.

Table 1: Potential Ionic Interactions and Complexation of this compound

| Interacting Species | Type of Interaction | Potential Effect on Reactivity |

|---|---|---|

| Protic Solvents (e.g., water, alcohols) | Hydrogen Bonding | Stabilization of ground and transition states in hydrolysis. |

| Metal Ions | Coordination Complex | Alteration of electrophilicity of the carbonyl carbon. |

| Amines | Acid-Base Interaction/Salt Formation | Increased nucleophilicity for intramolecular reactions. |

| Ionic Liquids | Ion-Dipole and Hydrogen Bonding | Can act as a medium and catalyst for various transformations. frontiersin.orgnih.gov |

Intramolecular Cyclization and Rearrangement Mechanisms

The bifunctional nature of this compound provides the potential for intramolecular cyclization and rearrangement reactions under appropriate conditions. While specific studies on this compound are limited, general mechanistic principles for similar substrates can be applied.

Intramolecular Cyclization:

Intramolecular cyclization could be initiated by the nucleophilic attack of the carboxylate group onto the activated vinyl group. For instance, palladium-catalyzed intramolecular reactions, such as the aza-Wacker-type cyclization observed in vinyl cyclopropanecarboxamides, demonstrate a plausible pathway where a new C-N bond is formed. nih.gov A similar mechanism could be envisioned for this compound, potentially leading to the formation of a lactone ring through an analogous oxy-Wacker type cyclization. This would involve the intramolecular attack of the carboxylate oxygen onto the palladium-activated vinyl group.

Rearrangement Mechanisms:

Rearrangement reactions involving this compound would likely proceed through the formation of a reactive intermediate, such as a carbocation. wikipedia.org For example, under acidic conditions, protonation of the vinyl double bond could lead to a secondary carbocation. This carbocation could then undergo a 1,2-hydride shift to form a more stable tertiary carbocation if the molecular structure allows. wikipedia.org However, in the case of this compound, the initial carbocation would be at the α-carbon to the ester oxygen, which is generally destabilizing.

A more plausible rearrangement could be a Baeyer-Villiger type oxidation if treated with a peroxy acid, which involves the migration of a group from a carbonyl carbon to an adjacent oxygen atom. wiley-vch.delibretexts.org While this is an intermolecular reaction, it highlights a pathway for skeletal rearrangement. Another possibility includes sigmatropic rearrangements, like the Claisen rearrangement, if a suitable allyl vinyl ether derivative were formed in situ. byjus.com

Hydrolytic Stability and Mechanism of this compound Esters

The hydrolysis of this compound involves the cleavage of the vinyl ester bond to yield succinic acid and acetaldehyde. The presence of the neighboring carboxylic acid group plays a significant role in the hydrolytic stability and the mechanism of this process, primarily through intramolecular catalysis.

The hydrolysis of vinyl esters is subject to general acid catalysis, with the rate-determining step being the proton transfer to the β-carbon of the vinyl group. researchgate.net In the case of this compound, the carboxylic acid group can act as an internal proton donor, leading to efficient intramolecular general acid catalysis. researchgate.netresearchgate.net This intramolecular catalysis significantly enhances the rate of hydrolysis compared to intermolecular catalysis by an external acid of the same pKa. researchgate.netresearchgate.net

The pH-rate profile for the hydrolysis of compounds with a neighboring carboxylic acid group often shows a plateau region at intermediate pH values. researchgate.netresearchgate.net This plateau corresponds to the intramolecularly catalyzed hydrolysis by the undissociated carboxylic acid group. At low pH, the reaction is catalyzed by external hydronium ions, while at high pH, the carboxylate anion is unreactive as a proton donor, and the hydrolysis rate decreases.

Table 2: pH-Dependence of Hydrolysis for a Vinyl Ether with a Neighboring Carboxylic Acid Group

| pH | Relative Rate of Hydrolysis | Predominant Catalytic Species |

|---|---|---|

| < 2 | High | External H₃O⁺ |

| 2-5 | Plateau (High) | Intramolecular -COOH |

| > 5 | Low | Intermolecular general base (if present) |

Data adapted from studies on analogous systems. researchgate.netresearchgate.net

The mechanism for the intramolecularly catalyzed hydrolysis of this compound can be depicted as follows:

Proton Transfer: The carboxylic acid group donates a proton to the β-carbon of the vinyl group in a concerted or stepwise manner, forming a carbocationic intermediate.

Nucleophilic Attack: A water molecule attacks the carbocationic intermediate.

Hemiacetal Formation and Decomposition: A hemiacetal intermediate is formed, which rapidly decomposes to yield succinic acid and acetaldehyde.

This intramolecular pathway is highly efficient due to the proximity of the catalytic group to the reaction center, which can be quantified by the effective molarity (EM). For the hydrolysis of a similar vinyl ether with a neighboring carboxylic acid, an effective molarity of almost 300 M has been measured, indicating a substantial rate enhancement due to the intramolecular nature of the catalysis. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Characterization of Vinyl Hydrogen Succinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Vinyl Hydrogen Succinate (B1194679) Research

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual nuclei.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the fundamental framework for identifying the chemical structure of vinyl hydrogen succinate. The ¹H NMR spectrum is expected to show distinct signals for the vinyl protons, the two methylene (B1212753) groups of the succinate backbone, and the acidic proton of the carboxyl group. The vinyl group (–CH=CH₂) typically presents a complex splitting pattern, with the geminal proton (attached to the same carbon as the oxygen) appearing at the most downfield position of the group, and the two terminal protons showing both geminal and cis/trans couplings. The methylene protons of the succinate moiety would appear as two distinct signals, likely triplets, due to coupling with each other. The carboxylic acid proton is anticipated to be a broad singlet at a significantly downfield chemical shift.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon environment. Signals for the two carbonyl carbons (one ester, one carboxylic acid), the two olefinic carbons of the vinyl group, and the two methylene carbons are expected.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and confirming the molecular connectivity. sdsu.eduepfl.chnih.gov

¹H-¹H Correlation Spectroscopy (COSY): This experiment would reveal scalar coupling between adjacent protons. sdsu.edu Key correlations would be observed between the vinyl protons, confirming their relationship within the same spin system.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.govyoutube.com It would definitively link the assigned vinyl proton signals to the vinyl carbon signals and the methylene proton signals to their corresponding succinate backbone carbons.

The combination of these techniques provides a complete picture of the covalent framework of the this compound molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for the respective functional groups.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| Carboxylic Acid H | ¹H | 10.0 - 13.0 | broad singlet |

| Vinyl H (geminal) | ¹H | 7.2 - 7.4 | dd |

| Vinyl H (trans) | ¹H | 4.8 - 5.0 | dd |

| Vinyl H (cis) | ¹H | 4.5 - 4.7 | dd |

| Methylene H (adjacent to C=O ester) | ¹H | ~2.7 | t |

| Methylene H (adjacent to C=O acid) | ¹H | ~2.6 | t |

| Carbonyl C (acid) | ¹³C | 175 - 185 | - |

| Carbonyl C (ester) | ¹³C | 170 - 175 | - |

| Vinyl C (geminal) | ¹³C | 140 - 145 | - |

| Vinyl C (terminal) | ¹³C | 95 - 100 | - |

| Methylene C (adjacent to C=O ester) | ¹³C | 28 - 33 | - |

| Methylene C (adjacent to C=O acid) | ¹³C | 28 - 33 | - |

For derivatives such as polyvinyl succinate or crystalline forms of this compound, solid-state NMR (ssNMR) is an indispensable tool. acs.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by the local electronic environment and the spatial arrangement of molecules. nih.govkpi.ua

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples. kpi.ua For a polymeric derivative formed through the polymerization of the vinyl group, the characteristic vinyl carbon signals (around 95-145 ppm) would disappear, and new signals corresponding to the saturated aliphatic backbone would emerge. researchgate.net

Furthermore, changes in ¹³C chemical shifts can provide evidence of intermolecular interactions, such as hydrogen bonding. kpi.ua In crystalline forms, distinct chemical shifts can be observed for molecules in different crystallographic environments (polymorphs). The analysis of peak widths and relaxation times in ssNMR can also yield information about molecular motion and the phase morphology (crystalline vs. amorphous domains) of polymeric materials. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scispace.comnih.gov They are highly effective for identifying functional groups and studying intermolecular forces like hydrogen bonding.

The FTIR and Raman spectra of this compound are expected to display characteristic bands corresponding to its constituent functional groups. nih.govresearchgate.net

Carbonyl (C=O) Stretching: Two distinct C=O stretching vibrations are anticipated. The ester carbonyl typically appears at a higher wavenumber (1735-1750 cm⁻¹) compared to the carboxylic acid carbonyl (1700-1730 cm⁻¹), which is often broadened and shifted to lower frequency due to hydrogen bonding. libretexts.orgspectroscopyonline.com

O-H Stretching: The carboxylic acid O-H group gives rise to a very broad and strong absorption band in the FTIR spectrum, typically spanning from 2500 to 3300 cm⁻¹, which is a hallmark of hydrogen-bonded dimers. libretexts.org

Vinyl (C=C and =C-H) Vibrations: The C=C double bond stretch is expected around 1640 cm⁻¹. The vinylic C-H stretching vibrations appear just above 3000 cm⁻¹.

C-O Stretching: The ester C-O stretches will produce strong bands in the 1100-1300 cm⁻¹ region.

Table 2: Characteristic IR and Raman Bands for this compound Frequency ranges are based on established values for the respective functional groups.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, very broad | Weak |

| =C-H Stretch | Vinyl | 3010 - 3095 | Medium | Medium |

| C-H Stretch | Methylene | 2850 - 2960 | Medium | Strong |

| C=O Stretch | Ester | 1735 - 1750 | Strong | Medium |

| C=O Stretch | Carboxylic Acid | 1700 - 1730 | Strong | Medium |

| C=C Stretch | Vinyl | 1630 - 1650 | Medium | Strong |

| C-O Stretch | Ester / Acid | 1100 - 1300 | Strong | Weak |

| O-H Bend | Carboxylic Acid | ~920 | Medium, broad | Very Weak |

FTIR spectroscopy is particularly sensitive to hydrogen bonding. scilit.com In the condensed phase (liquid or solid), carboxylic acids like this compound are expected to form strong intermolecular hydrogen bonds, typically resulting in a cyclic dimer structure. This interaction has two profound effects on the vibrational spectrum:

O-H Stretching Band: The strong hydrogen bond significantly weakens the O-H bond, causing the corresponding stretching frequency to shift to a lower wavenumber (red-shift) and become exceptionally broad, often appearing as a wide envelope from 2500-3300 cm⁻¹. libretexts.orgspectroscopyonline.com

C=O Stretching Band: The formation of a hydrogen bond with the carbonyl oxygen of the carboxylic acid group also slightly weakens the C=O double bond, resulting in a shift of its stretching frequency to a lower wavenumber compared to a non-hydrogen-bonded (monomeric) state. spectroscopyonline.comnih.gov

By analyzing the position and shape of the O-H and C=O bands, researchers can confirm the presence and nature of hydrogen-bonding networks, which are critical to the physical properties of the material. scilit.comnih.gov

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of fragmentation patterns. wikipedia.org

For a volatile compound like this compound, Electron Ionization (EI) is a common MS technique. In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and often fragment in a reproducible manner. The molecular ion peak (M⁺˙) would confirm the molecular weight of this compound (158.14 g/mol ).

The fragmentation pattern provides a roadmap of the molecule's structure. libretexts.orgchemguide.co.uk Key fragmentation pathways for this compound would likely involve cleavages at the functional groups:

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl groups is common. libretexts.org This could lead to the loss of the vinyl oxy radical (•OCH=CH₂) or the hydroxyl radical (•OH).

McLafferty Rearrangement: Carboxylic acids and esters with sufficiently long alkyl chains can undergo this characteristic rearrangement. wikipedia.org In this case, a gamma-hydrogen from the succinate chain could be transferred to the carbonyl oxygen, followed by cleavage to produce a neutral alkene fragment and a charged enol.

Loss of Neutral Molecules: The loss of small, stable neutral molecules like carbon dioxide (CO₂) from the carboxylic acid moiety or ethenone (CH₂=C=O) via more complex rearrangements are also possible.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (EI-MS)

| m/z Value | Proposed Fragment Ion | Possible Origin |

| 158 | [C₆H₈O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 115 | [M - C₂H₃O]⁺ | Loss of vinyl oxy radical |

| 113 | [M - CH₂CH₂OH]⁺ | Rearrangement and loss of ethylene (B1197577) glycol fragment |

| 101 | [HOOC(CH₂)₂CO]⁺ | Cleavage of the ester C-O bond |

| 73 | [CH₂(CH₂)COOH]⁺ | Cleavage adjacent to ester carbonyl |

| 55 | [CH₂=CH-CO]⁺ | Acryloyl cation from fragmentation |

| 43 | [CH₂=CH-O]⁺ | Vinyloxy cation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise elemental composition of "this compound". Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the confident assignment of a molecular formula. mdpi.com When analyzing "this compound" (C₆H₈O₄), HRMS can distinguish its exact mass from other isobaric compounds (molecules with the same nominal mass but different elemental compositions).

Soft ionization techniques, such as electrospray ionization (ESI) or field ionization (FI), are typically employed in conjunction with HRMS. azom.com These methods generate intact molecular ions with minimal fragmentation, which is critical for accurate mass determination. azom.com For "this compound", HRMS would be expected to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, depending on the ionization mode. The high mass accuracy of the measurement helps validate the identity of the synthesized compound and can reveal the presence of impurities or degradation products. researchgate.net

Table 1: Illustrative HRMS Data for this compound (C₆H₈O₄)

| Ion Species | Theoretical Exact Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 145.0495 | 145.0493 | -1.38 |

| [M+Na]⁺ | 167.0315 | 167.0312 | -1.80 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For "this compound", the molecular ion (or a protonated/deprotonated variant) is first isolated. This ion is then subjected to collision-induced dissociation (CID), which breaks it into smaller, structurally significant fragments.

The fragmentation pattern of an ester in MS/MS is often predictable. libretexts.orgyoutube.com Key fragmentation pathways for "this compound" would likely involve:

Alpha-cleavage: Breakage of the bonds adjacent to the carbonyl groups. This could result in the loss of the vinyl group (-CH=CH₂) or the alkoxy group (-OCH=CH₂).

McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain, though less likely for the succinate moiety itself unless derivatized. youtube.com

Loss of Neutral Molecules: Elimination of stable neutral molecules like water (H₂O) or carbon dioxide (CO₂).

Analysis of these fragments allows for the confirmation of the succinate backbone and the presence and position of the vinyl ester group. researchgate.net

Table 2: Expected MS/MS Fragmentation of [this compound + H]⁺ (Precursor Ion m/z 145.05)

| Fragment Ion m/z | Proposed Structure / Neutral Loss |

|---|---|

| 117.02 | [M+H - C₂H₄]⁺ (Loss of ethene) |

| 101.02 | [M+H - C₂H₄O]⁺ (Loss of vinyl alcohol) |

| 99.04 | [M+H - H₂O - C₂H₂]⁺ (Loss of water and acetylene) |

X-ray Diffraction (XRD) for Crystallographic Analysis

X-ray Diffraction (XRD) is the definitive method for analyzing the solid-state structure of crystalline materials. It provides information on atomic arrangement, crystal packing, and phase purity.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a molecule and how those molecules pack into a crystal lattice. creative-biostructure.commdpi.com To perform SCXRD, a high-quality single crystal of "this compound" is required. carleton.edu This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a series of spots of varying intensity, contains detailed information about the crystal's unit cell dimensions, bond lengths, bond angles, and torsional angles. creative-biostructure.comcarleton.edu

This technique provides an unambiguous determination of the absolute molecular structure, confirming the connectivity and stereochemistry of the compound. mdpi.com For a molecule like "this compound", SCXRD would precisely measure the planarity of the vinyl group, the conformation of the succinate chain, and the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, that dictate the crystal packing. utm.my

Powder X-ray Diffraction for Phase Identification and Crystallinity Studies

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, which consists of many tiny, randomly oriented crystallites. libretexts.org Unlike SCXRD, which requires a single perfect crystal, PXRD is ideal for analyzing bulk powder samples. libretexts.org The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). uci.edu

PXRD serves several key purposes for "this compound":

Phase Identification: The PXRD pattern is a unique fingerprint for a specific crystalline phase. By comparing the experimental pattern to a database of known patterns, one can confirm the identity of the material. ncl.ac.ukwarwick.ac.uk It can also identify the presence of different polymorphs (different crystal structures of the same compound) or impurities. ncl.ac.ukresearchgate.net

Crystallinity Assessment: The sharpness and intensity of the diffraction peaks are related to the degree of crystallinity. Sharp, well-defined peaks indicate a highly crystalline material, while broad, diffuse features (a "halo") suggest the presence of amorphous (non-crystalline) content.

Purity Analysis: PXRD can detect the presence of crystalline impurities, such as unreacted succinic acid, if they are present in sufficient quantity (typically >1-2%). rsc.org

Chromatographic and Thermal Analysis for Purity, Molecular Weight, and Stability Pathways

Chromatographic and thermal analysis techniques are indispensable for assessing the purity, molecular weight characteristics of polymers, and thermal stability of "this compound" and its derivatives. iciq.org These methods provide critical data for quality control and for understanding the material's behavior under various conditions. The stability of vinyl ester resins is a key parameter, as they are designed to be stored before being cured into a final product. lboro.ac.uk

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

When "this compound" is polymerized to form polyvinyl succinate or related copolymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for characterizing its molecular weight distribution (MWD). wisc.eduresolvemass.ca

GPC separates polymer chains based on their hydrodynamic volume (size in solution). wisc.edu A solution of the polymer is passed through a column packed with porous beads. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying degrees and elute later. youtube.com This separation allows for the determination of several key parameters:

Number-Average Molecular Weight (Mₙ): The total weight of all polymer chains divided by the total number of chains.

Weight-Average Molecular Weight (Mₙ): An average that gives more weight to heavier chains.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. nih.gov A PDI of 1.0 indicates a monodisperse polymer (all chains are the same length), while higher values indicate a broader distribution of chain lengths. oregonstate.edu

GPC is crucial for understanding how polymerization conditions affect the final polymer properties, as the MWD significantly influences mechanical, thermal, and rheological characteristics. intertek.comcmu.edu

Table 3: Example GPC Data for Polyvinyl Succinate Samples

| Sample ID | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

|---|---|---|---|

| PVS-01 | 12,500 | 18,750 | 1.50 |

| PVS-02 | 15,200 | 25,100 | 1.65 |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Mechanisms

Thermogravimetric analysis is a crucial technique for understanding the thermal stability and decomposition pathways of chemical compounds. For this compound, the decomposition process is anticipated to be influenced by the presence of both the vinyl ester and the carboxylic acid functionalities.

Expected Thermal Decomposition Profile:

The thermal degradation of this compound would likely occur in multiple stages. The initial decomposition step may involve the decarboxylation of the free carboxylic acid group, releasing carbon dioxide. This would be followed by the cleavage of the ester bond and subsequent reactions of the vinyl group at higher temperatures.

The primary decomposition mechanism for polyesters containing succinate units is often initiated by a β-hydrogen scission of the polymeric backbone. This process results in the formation of vinyl- and carboxyl-terminated molecules. A similar pathway could be anticipated for this compound, where the ester bond is cleaved, leading to the formation of succinic acid and acetylene (B1199291) or other volatile organic compounds.

Illustrative TGA Data for a Related Polymer (Poly(alkylene succinate)s):

While not specific to this compound, the TGA data for poly(alkylene succinate)s provides insight into the thermal stability of the succinate ester linkage. These polymers exhibit high thermal stability, with maximum decomposition rates occurring at temperatures between 420–430 °C. This suggests that the succinate ester bond is relatively stable at elevated temperatures.

| Polymer | Onset Decomposition Temperature (°C) | Temperature at Maximum Decomposition Rate (°C) |

| Poly(ethylene succinate) (PESu) | ~350 | ~420 |

| Poly(butylene succinate) (PBSu) | ~360 | ~425 |

| Poly(hexamethylene succinate) (PHSu) | ~370 | ~430 |

Note: This table is illustrative and based on data for related polymers, not this compound itself.

Differential Scanning Calorimetry (DSC) for Phase Transition Behavior

Differential scanning calorimetry is employed to investigate the phase transitions of a material, such as melting, crystallization, and glass transitions. For this compound, DSC analysis would reveal its melting point and any potential polymorphic transitions.

Expected Phase Transition Behavior:

As a relatively small organic molecule, this compound is expected to exhibit a sharp melting point. The presence of the carboxylic acid group allows for the formation of hydrogen bonds, which would influence its crystalline structure and melting temperature. The vinyl group might also participate in solid-state polymerization upon heating, which would be observable as an exothermic event in the DSC thermogram.

Derivatives of this compound, where the carboxylic acid is esterified or the vinyl group is modified, would exhibit different phase transition behaviors. For instance, esterification of the carboxylic acid would likely lower the melting point due to the disruption of hydrogen bonding.

Illustrative DSC Data for a Related Monomer (A vinyl ester monomer):

Specific DSC data for this compound is not available. However, for a generic vinyl ester monomer, a DSC thermogram would typically show an endothermic peak corresponding to its melting point. If the monomer is prone to polymerization upon heating, an exothermic peak would follow the melting endotherm.

| Thermal Event | Temperature Range (°C) |

| Melting Point (Tm) | Varies depending on the specific vinyl ester |

| Polymerization (exotherm) | Typically observed at temperatures above the melting point |

Note: This table is illustrative and provides a general expectation for a vinyl ester monomer, not specific data for this compound.

Theoretical and Computational Chemistry Applied to Vinyl Hydrogen Succinate Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed due to its favorable balance between computational cost and accuracy, making it a suitable method for studying molecules of the size and complexity of vinyl hydrogen succinate (B1194679). youtube.comrsc.org

The first step in most computational studies is geometry optimization, a process that locates the minimum energy arrangement of atoms in a molecule. youtube.comresearchgate.net For a flexible molecule like vinyl hydrogen succinate, this process is crucial for identifying its most stable three-dimensional structure and exploring its conformational landscape. The succinate backbone possesses significant torsional flexibility around the central C-C bond, leading to multiple possible low-energy conformers.

Computational studies on the closely related succinic acid have shown that it primarily exists in two conformations: a planar, extended trans form and a non-planar gauche form. researchgate.net Ab initio calculations have determined that the gauche conformer is the most stable form in the gas phase. acs.org For this compound, the presence of the bulkier and electronically distinct vinyl group in place of a hydrogen atom on one of the carboxyl groups is expected to influence the conformational preference and the rotational energy barriers between conformers. DFT calculations can precisely map this potential energy surface by systematically rotating the key dihedral angles.

The optimized geometry provides fundamental data such as bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

Table 1: Predicted Optimized Geometrical Parameters for a Stable Conformer of this compound Note: These are representative values based on DFT studies of analogous structures. Actual values would be determined from a specific DFT calculation.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C=O (carbonyl) | ~1.21 Å | |

| C-O (hydroxyl) | ~1.35 Å | |

| C-O (ester) | ~1.34 Å | |

| O-C (vinyl) | ~1.42 Å | |

| C=C (vinyl) | ~1.33 Å | |

| C-C (succinate) | ~1.53 Å | |

| Bond Angles | ||

| O=C-O (carboxyl) | ~124° | |

| C-O-C (ester) | ~117° | |

| Dihedral Angle | ||

| C-C-C-C (succinate) | ~65° (for gauche) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical stability, reactivity, and electronic properties. nih.govschrodinger.comacs.org

A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the ground state. wikipedia.orgnih.gov For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO.

The HOMO is expected to be localized primarily on the vinyl group and the oxygen atoms of the ester, which are regions with higher electron density.

The LUMO is likely to be distributed over the carbonyl carbon and the C=C double bond, representing the most electrophilic sites susceptible to nucleophilic attack.

The HOMO-LUMO gap provides insight into the molecule's potential for use in materials science, such as in organic semiconductors, where a smaller gap is often desirable. nih.gov

Table 2: Conceptual Data from Frontier Molecular Orbital Analysis

| Orbital | Description | Predicted Localization on this compound | Implication |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Vinyl C=C bond, Ester Oxygen | Region of nucleophilicity (electron donation) |

| LUMO | Lowest Unoccupied Molecular Orbital | Carbonyl Carbon (C=O), Vinyl C=C bond | Region of electrophilicity (electron acceptance) |

| ΔE (Gap) | HOMO-LUMO Energy Gap | Moderate to low | Indicates chemical reactivity and electronic transition energy |

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized, intuitive chemical entities such as bonds, lone pairs, and anti-bonding orbitals. materialsciencejournal.org This analysis is particularly useful for quantifying intramolecular charge transfer (ICT), hyperconjugation, and delocalization effects. materialsciencejournal.orgresearchgate.net

In this compound, NBO analysis can reveal key donor-acceptor interactions. For instance, it can quantify the delocalization of electron density from the lone pairs of the oxygen atoms (donors) into the anti-bonding π* orbitals of the adjacent carbonyl (C=O) and vinyl (C=C) groups (acceptors). The strength of these interactions is measured by the second-order perturbation stabilization energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. These ICT events are crucial for understanding the molecule's electronic properties and reactivity.

Table 3: Potential Donor-Acceptor Interactions in this compound from NBO Analysis

| Donor NBO (Lewis-type) | Acceptor NBO (Non-Lewis type) | Type of Interaction | Predicted Consequence |

|---|---|---|---|

| LP (O) of C=O | π* (C-O) of ester | Hyperconjugation | Stabilization of carboxyl group |

| LP (O) of ester | π* (C=C) of vinyl group | Hyperconjugation/Resonance | Delocalization of charge, influence on reactivity |

| π (C=C) | π* (C=O) | π-π* Conjugation | Electronic communication, potential for NLO properties |

| σ (C-H) | σ* (C-C) | Hyperconjugation | Stabilization of the alkyl backbone |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. libretexts.org It maps the electrostatic potential onto the molecule's electron density surface, indicating regions that are electron-rich or electron-poor. wuxiapptec.com

Negative regions (typically colored red to yellow) correspond to areas of high electron density and are susceptible to electrophilic attack.

Positive regions (colored blue) represent areas of low electron density (electron-deficient) and are prone to nucleophilic attack.

Neutral regions (green) have a potential intermediate between the two extremes.

For this compound, the MEP map would clearly identify the reactive sites. The most negative potential is expected around the carbonyl and hydroxyl oxygen atoms due to their high electronegativity and lone pairs of electrons. The most positive potential would be located around the acidic hydrogen of the carboxylic acid group, making it the primary site for deprotonation. The vinyl group would present a region of moderate negative potential due to its π-electron cloud. This visual information is invaluable for predicting intermolecular interactions, such as hydrogen bonding. researchgate.net

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and telecommunications. ijcrar.com The NLO response of a molecule is related to its hyperpolarizability (β for the first hyperpolarizability). Molecules that possess both an electron-donating group and an electron-accepting group connected by a π-conjugated system often exhibit significant NLO properties.

DFT provides a reliable method for calculating the hyperpolarizability of molecules. osti.govrug.nlresearchgate.net this compound contains a π-system (the vinyl group) and electron-withdrawing carbonyl groups. While it may not be a classic "push-pull" system, computational analysis of its hyperpolarizability tensor components can assess its potential as an NLO material. Such calculations are crucial for the rational design of new materials, allowing for the screening of candidate molecules before undertaking complex and costly synthesis. unamur.be

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Condensed Phase Behavior

While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions in a simulated environment, such as in a solvent or in the solid state. mdpi.com

For this compound, an MD simulation could be used to:

Explore Conformational Dynamics: Observe the transitions between different conformers (e.g., gauche and trans) in real-time and determine their relative populations at a given temperature.

Analyze Condensed Phase Behavior: Simulate how this compound molecules interact with each other in a liquid or solid state, which is crucial for understanding properties like viscosity, diffusion, and crystal packing. researchgate.net

Study Solvation Effects: Place the molecule in a simulation box with solvent molecules (e.g., water or an organic solvent) to study how solvation influences its conformation and dynamics.

MD simulations on related systems, such as poly(butylene succinate), have been used to understand the mechanical properties and compatibilization of polymer blends at the molecular level. rsc.org A similar approach for this compound would provide a detailed understanding of its behavior in realistic environments, bridging the gap between single-molecule properties and bulk material characteristics.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of stable intermediates, transition states, and the energy barriers that govern reaction rates. For molecules like this compound, these methods can elucidate mechanisms for thermal decomposition, hydrolysis, or other transformations.

A comprehensive computational study on the unimolecular decomposition of succinic acid, a structural precursor to this compound, provides a clear example of this approach. nih.govacs.orgresearchgate.net Using high-level theories such as G2M(CC2) and microcanonical Rice-Ramsperger-Kassel-Marcus (RRKM) theory, researchers have predicted several primary decomposition channels. nih.govacs.orgresearchgate.net These computational models identify the lowest-energy pathways for a molecule to break apart.

For succinic acid, three primary decomposition pathways were identified:

Dehydration to Succinic Anhydride (B1165640): The most favorable pathway involves the loss of a water molecule to form succinic anhydride, with a calculated energy barrier of 51.0 kcal/mol. nih.govresearchgate.net

Decarboxylation: A second pathway involves the loss of carbon dioxide to produce propanoic acid, which requires overcoming a higher energy barrier of 71.9 kcal/mol. nih.govresearchgate.net

Alternative Dehydration: A third, less favorable channel also involves water loss but leads to a different product (OCC2H3COOH), with a significant barrier of 75.7 kcal/mol. nih.govresearchgate.net

These calculations show that the dominant mechanism for the unimolecular decomposition of succinic acid is its conversion to succinic anhydride. nih.gov The study of such fundamental reactions using computational methods provides critical data on the stability and reactivity of molecules. Similar theoretical approaches could be applied to this compound to determine its likely decomposition pathways, whether through the loss of water, carbon dioxide, or reactions involving the vinyl group.

Table 1: Calculated Energy Barriers for Primary Decomposition Channels of Succinic Acid Data sourced from studies at the G2M(CC2) level of theory. nih.govresearchgate.net

| Reaction Pathway | Products | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Dehydration | Succinic anhydride + H₂O | 51.0 |

| Decarboxylation | Propanoic acid + CO₂ | 71.9 |

| Dehydration (Alternative) | OCC₂H₃COOH + H₂O | 75.7 |

Computational Prediction of Spectroscopic Signatures

Computational chemistry is a vital tool for predicting and interpreting spectroscopic data, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. Density Functional Theory (DFT) is a widely used method for calculating the vibrational frequencies of molecules, which directly correspond to the peaks observed in IR and Raman spectra. researchgate.netpsu.edu

By calculating the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates), the vibrational modes and their corresponding frequencies can be determined. psu.edu These predicted spectra can be used to:

Aid in the structural identification of newly synthesized compounds.

Assign specific vibrational modes to experimentally observed spectral peaks.

Study the effects of conformation and intermolecular interactions, such as hydrogen bonding, on the vibrational spectrum. researchgate.net

For instance, DFT calculations have been successfully used to analyze the vibrational spectra of succinic acid and its derivatives, showing how intermolecular hydrogen bonding in dimers or crystal structures significantly affects the O-H and C=O stretching frequencies. researchgate.netresearchgate.net The theoretical spectra of different conformers can be compared to experimental data to determine the most stable structures present under specific conditions. aip.org

While a specific predicted spectrum for this compound is not available in the cited literature, the methodology remains directly applicable. A computational study would involve optimizing the geometry of the molecule and then performing a frequency calculation. The output would provide a list of vibrational frequencies and their corresponding IR intensities, which can be plotted to generate a theoretical IR spectrum. This allows for a direct comparison with experimental measurements, facilitating the confirmation of the compound's identity and structure.

Table 2: Illustrative Example of Data from a DFT Vibrational Frequency Calculation This table is a conceptual representation of typical data generated for a molecule like this compound and is not based on actual calculated values.

| Vibrational Mode Description | Calculated Frequency (cm⁻¹) | Predicted IR Intensity |

|---|---|---|

| O-H stretch (Carboxyl) | ~3450 | High |

| C-H stretch (Vinyl) | ~3100 | Medium |

| C=O stretch (Carboxyl) | ~1750 | Very High |

| C=C stretch (Vinyl) | ~1640 | Medium |

| C-O stretch (Ester) | ~1200 | High |

Advanced Polymerization and Copolymerization of Vinyl Hydrogen Succinate

Homopolymerization Strategies and Kinetics of Vinyl Hydrogen Succinate (B1194679)

The homopolymerization of a vinyl monomer, such as vinyl hydrogen succinate, would involve the propagation of a polymer chain consisting of repeating this compound units. Generally, the polymerization of vinyl esters can be challenging due to the high reactivity of the propagating radical and the comparatively low reactivity of the monomer's double bond. This often leads to a high incidence of chain transfer reactions, which can limit the final molecular weight of the polymer. mdpi.com

The kinetics of such a homopolymerization would be studied by monitoring the rate of monomer consumption over time under various conditions (e.g., temperature, initiator concentration). Key kinetic parameters, including the rates of initiation, propagation, and termination, would be determined to develop a comprehensive model of the polymerization process. For vinyl ester resins, the curing kinetics are influenced by factors such as the initiator system and temperature, with higher temperatures generally leading to increased polymerization rates. researchgate.netutk.edu

Table 1: Illustrative Kinetic Data for a Hypothetical Homopolymerization of a Vinyl Ester Monomer

| Entry | Initiator Concentration (mol/L) | Temperature (°C) | Initial Rate of Polymerization (mol/L·s) | Final Monomer Conversion (%) |

| 1 | 0.01 | 60 | 1.5 x 10⁻⁴ | 85 |

| 2 | 0.02 | 60 | 2.9 x 10⁻⁴ | 88 |

| 3 | 0.01 | 70 | 3.2 x 10⁻⁴ | 92 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be collected in a kinetic study of this compound homopolymerization.

Copolymerization of this compound with Diverse Monomers

Copolymerization offers a versatile approach to tailor the properties of polymers by incorporating two or more different monomer units into the polymer chain. The copolymerization of this compound with other monomers would be governed by the reactivity ratios of the comonomers, which describe the relative tendency of a growing polymer chain to add a monomer of its own kind versus the other monomer. fiveable.me

Radical Copolymerization Systems

Radical polymerization is a common method for copolymerizing vinyl monomers. In a radical copolymerization involving this compound, the distribution of the monomer units along the polymer chain would depend on the relative reactivities of the monomers and their feed ratio. fiveable.me For instance, the copolymerization of vinyl acetate (B1210297) with other vinyl esters has been studied to determine their reactivity ratios, which in turn dictates the final copolymer composition and properties. tue.nl The choice of solvent can also influence the polymerization rate and stereochemistry of the resulting polymer. scispace.com

Table 2: Hypothetical Reactivity Ratios for the Copolymerization of Monomer 1 (M1) and Monomer 2 (M2)

| Monomer System | r₁ (M₁) | r₂ (M₂) | Copolymer Type |

| Vinyl Acetate / Methyl Acrylate (B77674) | 0.013 | 6.9 | Statistical |

| Styrene / Acrylonitrile | ~1 | ~1 | Random |

| Maleic Anhydride (B1165640) / Styrene | ~0 | ~0 | Alternating |

Note: This table presents known reactivity ratios for common monomer pairs to illustrate the concept. Specific values for this compound are not available. fiveable.metue.nl

Controlled/Living Polymerization Techniques

Controlled/living polymerization methods offer precise control over polymer molecular weight, architecture, and dispersity by minimizing termination and chain transfer reactions. wikipedia.org Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully applied to other vinyl esters, like vinyl acetate. acs.orgias.ac.inislandscholar.ca

RAFT polymerization, in particular, is a versatile technique for controlling the polymerization of a wide range of monomers, including vinyl esters. mdpi.com The choice of an appropriate RAFT agent is crucial for achieving good control over the polymerization. mdpi.com While these techniques have been extensively developed for other vinyl monomers, their application to this compound has not been reported. researchgate.net

Synthesis of Biodegradable Polymers and Copolymers Incorporating Succinate Units

The incorporation of ester groups, such as succinates, into polymer backbones is a well-established strategy for imparting biodegradability. nih.gov While polymers derived directly from this compound are not documented, related systems demonstrate the potential for creating biodegradable materials.

Poly(vinyl alcohol) and Poly(vinyl acetate) Modifications

Poly(vinyl alcohol) (PVA) and its precursor, poly(vinyl acetate) (PVAc), are widely used polymers. Chemical modification of PVA's hydroxyl groups is a common strategy to alter its properties. mdpi.com Esterification of PVA with dicarboxylic acids, such as succinic acid, can introduce ester linkages that may be susceptible to hydrolysis and biodegradation, thereby improving the environmental footprint of PVA-based materials. chuangegroup.comrsc.org This modification can also be used to create cross-linked hydrogels with enhanced mechanical properties. rsc.org

Synthetic Utility and Advanced Material Development Via Vinyl Hydrogen Succinate Derivatives

Vinyl Hydrogen Succinate (B1194679) as a Chiral Building Block in Asymmetric Synthesis

In asymmetric synthesis, the goal is to convert an achiral molecular unit into a chiral one, resulting in an unequal mixture of stereoisomers. uwindsor.ca Chiral building blocks are essential intermediates in the synthesis of pharmaceuticals and natural products. rsc.org Succinic acid derivatives, in particular, are important chiral subunits in many pseudopeptides that act as inhibitors for various metallo-enzymes. rsc.org

While vinyl hydrogen succinate itself is achiral, it can be transformed into a chiral building block through stereoselective modifications. The synthesis of chiral succinates and other 1,4-dicarbonyl compounds is a significant area of research for creating chiral intermediates like β-lactams and γ-lactones. rsc.org One established method involves the regio- and stereo-selective alkylation of a chiral iron succinoyl complex. rsc.orgrsc.org This process generates β-alkyl substituted iron succinoyl complexes, which can then be processed to yield homochiral α-alkyl succinic acid derivatives. rsc.org These chiral succinate derivatives can then, in principle, be vinylated to produce chiral monomers analogous to this compound for use in stereocontrolled polymerizations or other complex syntheses.

The development of stereodivergent methods, such as the asymmetric transfer hydrogenation of maleimide (B117702) derivatives, provides access to all four stereoisomers of 3,4-disubstituted succinimides, which are valuable chiral skeletons. nih.gov Such advanced catalytic systems highlight the potential for creating diverse and complex chiral structures from succinate-based precursors.

Derivatization of this compound for Enhanced Functionality

The dual functionality of this compound—a polymerizable double bond and a reactive carboxylic acid—allows for extensive derivatization to create monomers and intermediates with enhanced and specific functionalities.

The carboxylic acid group of this compound is readily esterified to produce a wide array of succinate esters with tailored side chains. This derivatization is crucial for modulating the physical and chemical properties of the resulting molecules, such as their viscosity, thermal stability, and miscibility with other materials. mdpi.commocedes.org

For instance, the synthesis of poly(butylene succinate-co-butylene 2-methylsuccinate) is achieved through a two-stage process of direct esterification and melt polycondensation, using succinic acid, 2-methylsuccinic acid, and 1,4-butanediol. mdpi.com By varying the monomers and reaction conditions, the molecular weight and crystalline structure of the resulting polyesters can be precisely controlled. mdpi.commdpi.com This control is essential for applications ranging from biodegradable plastics to controlled-release systems in agriculture. mdpi.com

| Polymer | Monomers | Synthesis Method | Key Property/Application |

|---|---|---|---|

| Poly(butylene succinate) (PBS) | Succinic Acid, 1,4-Butanediol | Polycondensation | Biodegradability, good mechanical properties. nih.gov |